B026 vs. A-485: 30-Fold Improvement in p300 HAT Enzymatic Potency
In a direct comparative study, B026 demonstrated a p300 HAT IC50 of 1.8 nM, which is approximately 30-fold more potent than the previously reported inhibitor A-485 (p300 IC50 = 60 nM) [1]. Both compounds were evaluated in the same publication using comparable enzymatic assay conditions, establishing a clear quantitative differentiation.
| Evidence Dimension | p300 histone acetyltransferase (HAT) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | A-485: IC50 = 60 nM |
| Quantified Difference | ca. 30-fold more potent |
| Conditions | In vitro enzymatic assay; Journal of Medicinal Chemistry 2020 |
Why This Matters
Higher target potency at lower concentrations reduces the likelihood of off-target effects and enables more robust target engagement in cellular and in vivo models.
- [1] Lasko LM, Jakob CG, Edalji RP, et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. View Source
